

ATTO 532 for dSTORM Imaging: A Comparative Guide

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Compound of Interest

Compound Name: ATTO 532

Cat. No.: B15622414

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For researchers, scientists, and drug development professionals utilizing super-resolution microscopy, the choice of fluorophore is paramount to achieving high-quality dSTORM (direct Stochastic Optical Reconstruction Microscopy) images. This guide provides a comparative analysis of **ATTO 532** against other commonly used dyes in the green-yellow spectral range, offering available experimental data and detailed protocols to inform your selection.

ATTO 532 is a rhodamine-based fluorescent dye recognized for its strong absorption, high fluorescence quantum yield, and excellent photostability, making it a suitable candidate for single-molecule localization microscopy techniques like dSTORM.^{[1][2][3][4][5]} Its spectral properties, with an excitation maximum at 532 nm and an emission maximum at 553 nm, align well with common laser lines used in super-resolution microscopy.^[1]

Performance Comparison

A direct quantitative comparison of **ATTO 532**'s dSTORM performance in terms of photon yield and localization precision is not readily available in the reviewed literature. However, we can compare its general properties and performance with popular alternatives in the same spectral region, such as Alexa Fluor 555 and Cy3B.

Feature	ATTO 532	Alexa Fluor 555	Cy3B	Alexa Fluor 568
Excitation Max (nm)	532[1]	555	559	578
Emission Max (nm)	553[1]	580	570	603
Quantum Yield	0.90[1]	~0.1	~0.67	~0.6
Molar Extinction Coefficient (cm ⁻¹ M ⁻¹)	115,000[1]	150,000	130,000	91,300
Photon Yield per switching event (photons)	Data not available	2500[6]	1365-2057[6]	2826[6]
Recommended dSTORM Buffer	100mM MEA/OS[6]	MEA/OS	BME/OS or MEA/OS	MEA/OS
Comments	High photostability and quantum yield.[2][3][4]	Exceptional dSTORM dye in the red range, high photon emission per cycle.	Considered one of the best dyes for dSTORM in the red range.	A good dye for dSTORM, though Alexa Fluor 555 is often recommended over it.

MEA: Mercaptoethylamine, BME: Beta-mercaptoethanol, OS: Oxygen Scavenging System.

While specific photon yield and localization precision data for **ATTO 532** in dSTORM experiments are not provided in the searched literature, its high quantum yield and photostability are advantageous for single-molecule localization. For comparison, Alexa Fluor 555 is highlighted as an exceptional dSTORM dye with a high number of photons per switching cycle. Cy3B is also considered a top-performing dye for dSTORM in the red range.

Experimental Protocols

A successful dSTORM experiment relies on a well-defined experimental protocol, particularly the composition of the imaging buffer which induces the "blinking" of the fluorophores.

dSTORM Imaging Buffer Preparation

The following is a general protocol for preparing a standard dSTORM imaging buffer containing an oxygen scavenger system (OS) and a thiol.

Materials:

- Tris-HCl (1M, pH 8.0)
- NaCl
- Glucose
- Glucose Oxidase (from *Aspergillus niger*)
- Catalase (from bovine liver)
- Mercaptoethylamine (MEA) or β -mercaptoethanol (BME)
- Deionized water

Buffer Composition:

A commonly used buffer for dyes in the spectral range of **ATTO 532** consists of:

- 100 mM MEA in an oxygen scavenger system (OS).[\[6\]](#)

Preparation Steps:

- Prepare the Oxygen Scavenger System (GLOX solution):
 - Dissolve 100 mg of glucose in 800 μ L of 50 mM Tris-HCl (pH 8.0) with 10 mM NaCl.
 - Add 10 μ L of a 10 mg/mL glucose oxidase stock solution.
 - Add 10 μ L of a 10 mg/mL catalase stock solution.

- Vortex gently to mix. This solution should be prepared fresh.
- Prepare the final imaging buffer:
 - To 1 mL of the GLOX solution, add MEA to a final concentration of 100 mM.
 - Adjust the pH to the desired value if necessary. For **ATTO 532**, a pH of around 8.0-8.5 is often a good starting point, though optimization may be required.
 - The buffer should be used immediately after preparation.

Immunofluorescence Staining Protocol for dSTORM

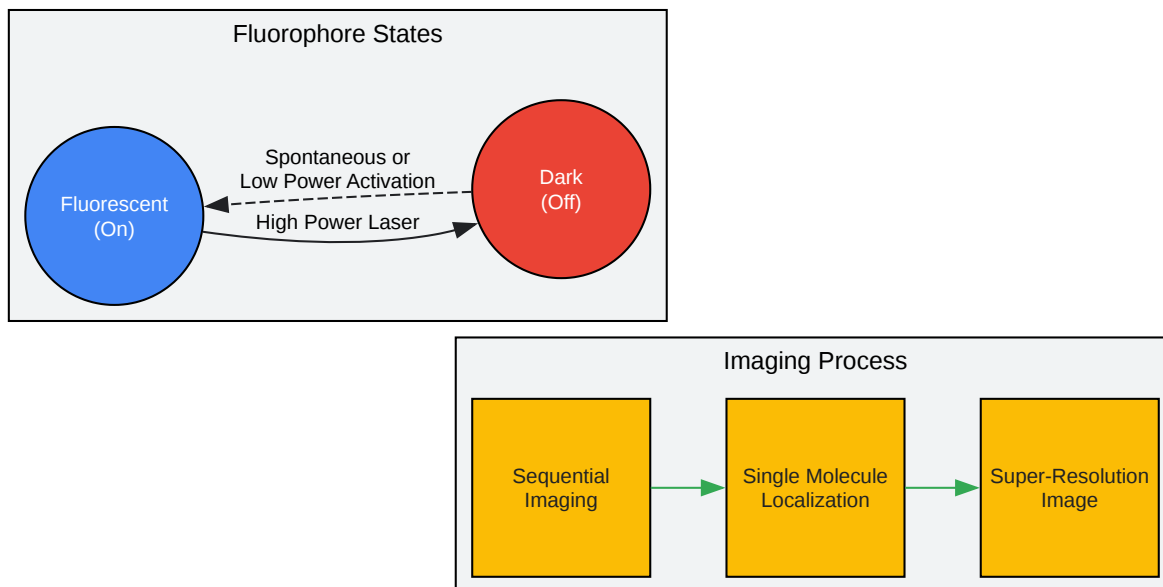
This protocol outlines the steps for labeling cellular structures with antibodies conjugated to **ATTO 532** for dSTORM imaging.

- Cell Culture and Fixation:
 - Plate cells on high-precision glass coverslips.
 - Grow cells to the desired confluency.
 - Fix the cells with 4% paraformaldehyde (PFA) in PBS for 10 minutes at room temperature.
 - Wash the cells three times with PBS.
- Permeabilization (for intracellular targets):
 - Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
 - Wash three times with PBS.
- Blocking:
 - Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 3% BSA in PBS) for 1 hour at room temperature.
- Primary Antibody Incubation:

- Dilute the primary antibody in the blocking buffer to the recommended concentration.
- Incubate the cells with the primary antibody for 1 hour at room temperature or overnight at 4°C.
- Wash three times with PBS.
- Secondary Antibody Incubation:
 - Dilute the **ATTO 532**-conjugated secondary antibody in the blocking buffer.
 - Incubate the cells with the secondary antibody for 1 hour at room temperature, protected from light.
 - Wash three times with PBS.
- Post-fixation (optional but recommended):
 - Fix the cells again with 4% PFA in PBS for 10 minutes to crosslink the antibodies.
 - Wash three times with PBS.
- dSTORM Imaging:
 - Mount the coverslip onto a microscope slide with a small amount of dSTORM imaging buffer.
 - Seal the coverslip to prevent buffer evaporation and oxygen re-entry.
 - Proceed with dSTORM imaging immediately.

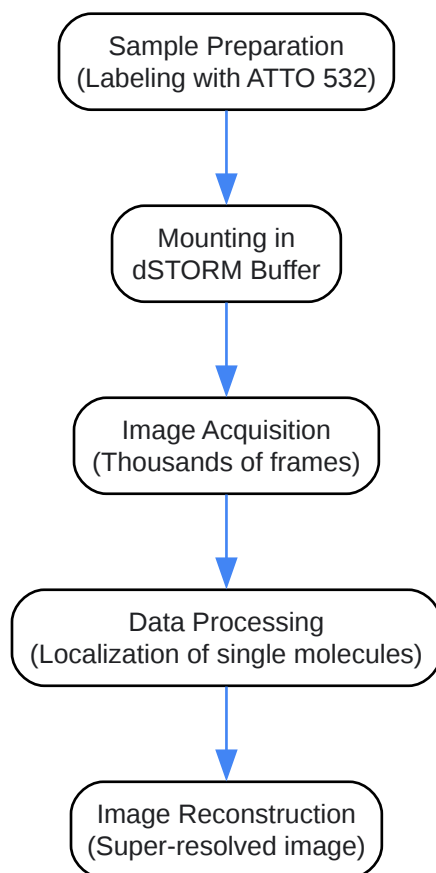
Visualizing the dSTORM Principle and Workflow

The following diagrams illustrate the fundamental principle of dSTORM and a typical experimental workflow.



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dSTORM Principle: Fluorophores are switched between a fluorescent 'On' and a dark 'Off' state.



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